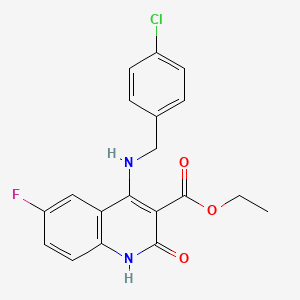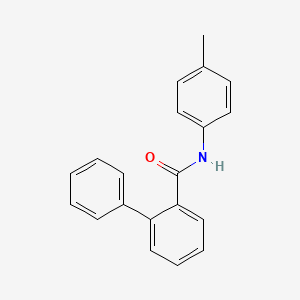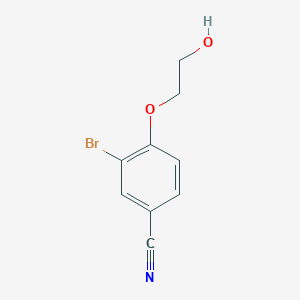amine](/img/structure/B14119982.png)
[Bis(3-fluorophenyl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-bis(3-fluorophenyl)-N-methylmethanamine: is an organic compound characterized by the presence of two 3-fluorophenyl groups attached to a central carbon atom, which is also bonded to an N-methylmethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(3-fluorophenyl)-N-methylmethanamine typically involves the reaction of 3-fluorobenzaldehyde with N-methylmethanamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of 1,1-bis(3-fluorophenyl)-N-methylmethanamine may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-bis(3-fluorophenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-bis(3-fluorophenyl)-N-methylmethanamine has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology
Biochemical Studies: Used as a probe to study enzyme-substrate interactions and other biochemical processes.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Medicine
Diagnostic Tools: Utilized in the development of diagnostic assays and imaging agents.
Therapeutics: Explored for its potential therapeutic effects in treating various diseases.
Industry
Manufacturing: Employed in the production of specialty chemicals and advanced materials.
Environmental Science: Used in the development of sensors and other tools for environmental monitoring.
Wirkmechanismus
The mechanism of action of 1,1-bis(3-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include:
Signal Transduction: Modulation of signaling pathways that regulate cellular processes.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-bis(3-fluorophenyl)-2-methoxyethanol
- 1,1-bis(4-fluorophenyl)-N-methylmethanamine
- 1,1-bis(3-chlorophenyl)-N-methylmethanamine
Uniqueness
1,1-bis(3-fluorophenyl)-N-methylmethanamine is unique due to the presence of fluorine atoms in the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C14H13F2N |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
1,1-bis(3-fluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C14H13F2N/c1-17-14(10-4-2-6-12(15)8-10)11-5-3-7-13(16)9-11/h2-9,14,17H,1H3 |
InChI-Schlüssel |
VGCRVTHPEBLNBY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)






![1-(2-chlorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119939.png)


![Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-](/img/structure/B14119958.png)



